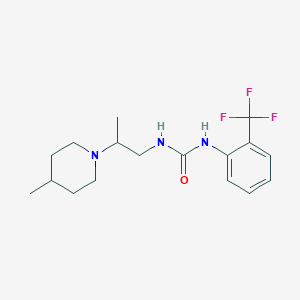

1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methylpiperidin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O/c1-12-7-9-23(10-8-12)13(2)11-21-16(24)22-15-6-4-3-5-14(15)17(18,19)20/h3-6,12-13H,7-11H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCNTEPSPZRYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)CNC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-methylpiperidine. This can be achieved through the hydrogenation of 4-methylpyridine in the presence of a suitable catalyst.

Alkylation: The piperidine intermediate is then alkylated with 1-bromo-2-chloropropane to form 1-(2-chloropropyl)-4-methylpiperidine.

Substitution Reaction: The chloropropyl derivative undergoes a substitution reaction with 2-(trifluoromethyl)aniline to form the desired urea compound. This step typically requires a strong base such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Core Urea Modifications

- Trifluoromethylphenyl Ureas :

- 1-(3-(Trifluoromethyl)phenyl)urea (CAS 13114-87-9) is a simpler analog lacking the piperidine-propyl chain. Its structure highlights the role of the trifluoromethyl group in enhancing hydrophobic interactions and electron-withdrawing effects, which are critical for binding to biological targets .

- 1-(2-(Trifluoromethyl)phenyl)urea Derivatives : Compounds like 8j (1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea) and 8k (with a 4-chloro-3-(trifluoromethyl)phenyl group) demonstrate how additional substituents (e.g., thiazole rings or halogens) influence steric bulk and electronic properties .

Piperidine and Heterocyclic Additions

- Piperidine-Containing Ureas :

- The piperidine moiety in the target compound may enhance solubility in physiological environments due to its basic nitrogen, a feature absent in thiazole-containing analogs like 1f or 1g .

- 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea () shares a piperidine backbone but incorporates a tetrazole group, which could alter hydrogen-bonding capacity compared to the trifluoromethylphenyl group .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Data inferred from analogs due to absence in evidence.

- Molecular Weight : The target compound’s molecular weight likely exceeds 400 Da, similar to 8j and 8k , but with variability depending on substituents .

Key Research Findings and Limitations

- Structural Insights : Piperidine and trifluoromethyl groups synergistically enhance both solubility and target affinity, as seen in analogs .

- Gaps in Data : Direct data on the target compound’s biological activity, toxicity, and crystallographic details are absent, necessitating further experimental validation.

- Contradictions : Variability in yields (e.g., 52.7% for 8j vs. 78.3% for 2b ) underscores the sensitivity of urea synthesis to substituent effects .

Biological Activity

The compound 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the urea derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is . Its structure features a urea moiety linked to a trifluoromethyl-substituted phenyl group and a piperidine derivative, which may influence its pharmacological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 343.38 g/mol |

| Chemical Formula | C17H24F3N3O |

| CAS Number | 941909-10-0 |

| Purity | ≥98% |

The biological activity of 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea primarily involves interactions with various biological targets, including receptors and enzymes. The urea bond is known to participate in hydrogen bonding, which can enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have shown that urea derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the compound have demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.

Table 2: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-{4-[...]} (7u) | A549 | 2.39 ± 0.10 |

| HCT-116 | 3.90 ± 0.33 | |

| Sorafenib (control) | A549 | 2.12 ± 0.18 |

| HCT-116 | 2.25 ± 0.71 |

Potential Therapeutic Applications

- Cancer Treatment : The compound's ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.

- Neurological Disorders : Given its piperidine structure, there is potential for activity against neurological disorders by modulating neurotransmitter systems.

Case Study 1: Antiproliferative Effects

A study published in Molecules evaluated a series of urea derivatives for their antiproliferative activity against multiple cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency, suggesting that the presence of this group could be beneficial in drug design aimed at targeting specific cancers .

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that similar compounds can effectively bind to the BRAF protein, which is crucial in many cancers. This binding was facilitated by hydrogen bonds formed between the urea nitrogen and specific amino acid residues in the protein structure .

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and challenges in synthesizing 1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea? A: The synthesis involves multi-step reactions:

- Step 1: Formation of the urea core via reaction of 2-(trifluoromethyl)phenyl isocyanate with a functionalized amine precursor (e.g., 2-(4-methylpiperidin-1-yl)propylamine).

- Step 2: Purification using column chromatography or recrystallization to isolate the target compound.

- Key Challenges :

- Reagent Specificity : Trifluoromethylating agents (e.g., trifluoromethyl iodide) require controlled conditions due to their volatility and reactivity .

- Yield Optimization : Solvent choice (e.g., dimethylformamide) and catalyst selection (e.g., triethylamine) significantly impact reaction efficiency .

- Byproduct Control : Intermediate steps may generate impurities requiring iterative HPLC or TLC monitoring .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A: A combination of spectroscopic and spectrometric methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton/carbon environments, particularly distinguishing the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and urea NH signals (δ ~6–8 ppm in ¹H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Urea carbonyl stretching (~1640–1680 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) are diagnostic .

- Purity Assessment : HPLC with UV detection (>95% purity threshold) ensures suitability for biological assays .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate the compound’s biological activity? A:

- Primary Screens : Use in vitro assays (e.g., enzyme inhibition, receptor binding) targeting therapeutic areas like antimicrobial or anticancer pathways. For example:

- Antiviral Activity : Test against RNA viruses (e.g., influenza) using plaque reduction assays .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations .

- Dose-Response Studies : Establish concentration-dependent effects using logarithmic dilutions (1 nM–100 µM) .

- Control Experiments : Compare to reference drugs (e.g., chloroquine for antimalarial studies) to contextualize potency .

Mechanistic Investigation

Q: What methodologies are effective for elucidating the compound’s mechanism of action? A:

- Target Identification :

- Pathway Analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated cells identifies dysregulated pathways .

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for competitive/non-competitive mechanisms .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can structural analogs guide SAR for this compound? A:

- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) to assess electronic effects .

- Key Comparisons :

- Piperidine vs. Piperazine : Substituting 4-methylpiperidine with 4-methylpiperazine alters receptor selectivity (e.g., serotonin vs. dopamine receptors) .

- Trifluoromethyl Positioning : Ortho-substituted trifluoromethyl (as in this compound) vs. para-substituted analogs show varied metabolic stability .

- Data Interpretation : Use regression models (e.g., Hansch analysis) to correlate logP, polar surface area, and bioactivity .

Addressing Contradictory Data in Biological Assays

Q: How should researchers resolve discrepancies in activity data across studies? A:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out artifactual results .

- Target Redundancy : Confirm specificity using gene knockout (CRISPR) or RNAi models to exclude off-target effects .

Computational Approaches in Drug Design

Q: How can computational methods enhance the development of this compound? A:

- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize analogs .

- ADMET Prediction : Tools like SwissADME predict bioavailability (%F >30), blood-brain barrier penetration, and CYP450 interactions .

- QSAR Modeling : Train machine learning models (e.g., random forest) on bioactivity datasets to guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.